N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide - 1049442-52-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Catalog Number: EVT-2856834
CAS Number: 1049442-52-5
Molecular Formula: C17H16FNO
Molecular Weight: 269.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, denoted as (S)-17b in the study, is a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits significant inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line in vitro. It effectively increases intracellular acetyl-histone H3 and P21 levels, induces G1 cell cycle arrest and apoptosis, and demonstrates excellent in vivo antitumor activity in SKM-1 xenograft models. Additionally, (S)-17b exhibits a favorable pharmacokinetic profile in mice and rats, minimal metabolic property differences among hepatocytes from various species, and low inhibition of the human ether-a-go-go (hERG) channel.

3-bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

Compound Description: This benzamide derivative, provided as a fumarate salt, is investigated for its potential in treating gastrointestinal disorders. Specific details about its pharmacological activity are not elaborated upon in the abstract provided.

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Compound Description: AZD6703 is a potent, selective, and orally available p38α MAP kinase inhibitor. It has been investigated as a potential clinical treatment for inflammatory diseases. The paper highlights its development, which involved the conversion of embedded aniline functionalities in a bisamide series to a quinazolinone and an N-cyclopropyl reverse amide.

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

Compound Description: Compound 1 serves as a lead compound for developing novel covalent inhibitors of JNK3. It exhibits low double-digit nanomolar IC50 values in a radiometric kinase assay. Further characterization through the NanoBRETTM intracellular JNK3 assay confirmed its covalent engagement with JNK3.

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

Compound Description: Compound 13 is a potent covalent JNK3 inhibitor with an IC50 in the low double-digit nanomolar range. Incorporating a photolabile protecting group into its structure significantly reduced intracellular JNK3 binding affinity, which could be fully restored by UV irradiation at 365 nm.

N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a)

Compound Description: This compound exhibits potent antifungal activity, particularly against Candida albicans, with an MIC50 of 0.16 μg/mL. It demonstrates high selectivity for C. albicans over Gram-positive and -negative bacteria. Importantly, it displays no cytotoxicity against human foreskin fibroblast-1 cells and shows minimal hemolysis in safety tests.

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide (ORG25543)

Compound Description: ORG25543 is another selective GlyT2 inhibitor with nanomolar affinity and analgesic effects in animal models of pain. Similar to ALX1393, it also has limitations that preclude its clinical development.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [, ] It exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in rat cortical astrocytes and a Ki value of 3760 nM for displacing [3H]methoxyPEPy binding.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5. Its structure is a result of optimizing substituents on the CDPPB scaffold, leading to enhanced binding (Ki = 156 nM) and functional activity (EC50 = 9.6 nM) at mGluR5.

(E)-1-(N,4-dimethylbenzamido)-1-(4-fluorophenyl)prop-1-en-2-yl acetate

Compound Description: This compound is formed through an unexpected Dakin-West type reaction and autoxidation during the attempted synthesis of 2,4-diaryl substituted münchnones from 2-(4-fluorophenyl)-2-(N-methyl-N-4-substitutedbenzamido)acetic acids.

Methyl 5-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Compound Description: This compound is identified as a constituent of the methanol extract of Carica papaya L. male flower. The extract was analyzed by GC-MS and the compound identified through comparison with the NIST database library. Specific biological activities of this compound are not mentioned in the abstract.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Its mechanism of potentiating mGluR responses differs from that of other PAMs like VU-29. CPPHA acts at a novel allosteric site on mGluR1 and mGluR5.

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

Compound Description: AZD7624 is a compound that has been investigated in phase IIa drug development trials for treating chronic obstructive pulmonary disease. Its crystal structure, determined at 100 K, reveals two molecules in the asymmetric unit (Z' = 2) and regions of local static disorder. Further investigation using NMR crystallography and computational methods confirmed that AZD7624 maintains its polymorphic Form A at room temperature, although dynamic disorder is present on the NMR timescale.

(S)-N-(2-(hydroxyamino)-1-(3-methoxy-1,1-dioxidothietan-3-yl)-2-oxoethyl)-4-(6-hydroxyhexa-1,3-diyn-1-yl)benzamide (LPXC-516)

Compound Description: LPXC-516 is a potent UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitor, optimized for enzyme potency, antibacterial activity, pharmacokinetics, and cardiovascular safety. [, ] A phosphate prodrug of LPXC-516 with high solubility was developed for parenteral administration, which rapidly converts into the active drug. [, ] Despite optimization efforts, its therapeutic window remained insufficient for further clinical development. [, ]

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (7)

Compound Description: Compound 7 is a potent and selective covalent JNK3 inhibitor with an IC50 value of 0.3 nM. It demonstrates high metabolic stability in human liver microsomes and exhibits excellent selectivity against a panel of 410 kinases. Mass spectrometry confirmed its covalent bond formation to Cys-154 of JNK3.

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer. It inhibits cell viability by more than 50% and causes a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle.

α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol

Compound Description: This compound is an antagonist of sigma receptors. [, ] It reversed the potentiation of the N-methyl-D-aspartate (NMDA) response induced by neuropeptide Y (NPY) and blocked the suppressant effect of desamido-NPY on the NMDA response. It also significantly shortened the phencyclidine-induced prolonged swimming latency in a water maze task.

4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide (1I9L)

Compound Description: This compound is a sulfonamide derivative whose gas-phase acidity was studied using computational methods. The study investigated the molecular structure and gas-phase acidity of various sulfonamides, including 1I9L, using density functional theory (DFT) calculations.

N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl) phthalazin-6-yl]benzamide

Compound Description: This compound was identified through virtual screening and molecular docking as a potential Cyclooxygenase-2 (COX-2) inhibitor for the treatment of cancer. [, , ] The study used a modeled structure of human COX-2 and screened FDA-approved and experimental drugs from the DrugBank database. [, , ]

5-tert-Butyl-2-(4-ethynylphenyl)pyrimidine

Compound Description: This pyrimidine derivative blocks the GABA-gated chloride channel with an IC50 of approximately 20 nM, measured by inhibition of [3H]EBOB binding in housefly and mouse brain membranes. It is also toxic to topically treated flies, with an LD50 of 6-27 μg/g alone and 2-6 μg/g with piperonyl butoxide as a synergist.

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl) pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

Compound Description: LY2444296 is a short-acting, selective κ-opioid receptor antagonist. It dose- and time-dependently prevents grooming deficits caused by the κ-agonist salvinorin A in mice. It also reduces immobility in the forced swim test, suggesting anti-anhedonia effects.

Properties

CAS Number

1049442-52-5

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide

Molecular Formula

C17H16FNO

Molecular Weight

269.319

InChI

InChI=1S/C17H16FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)

InChI Key

UVKZFDMLHCEHSQ-UHFFFAOYSA-N

SMILES

C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.